(2-Amino-5-(trifluoromethyl)phenyl)boronic acid

Acidity Physicochemical Properties Molecular Recognition

Researchers using standard aminophenylboronic acids in Suzuki-Miyaura couplings often encounter premature protodeboronation under aqueous or high-temperature conditions, leading to low yields and costly repeat syntheses. This compound's meta-CF3 group confers markedly enhanced stability while the ortho-amino group enables post-coupling derivatization without protection/deprotection steps. • Resists protodeboronation in aqueous/high-temperature conditions vs. 2-aminophenylboronic acid • Binds diols at physiological pH - suited for biosensor and glucose-monitor development • Direct biaryl scaffold access for medicinal chemistry library synthesis with fewer steps

Molecular Formula C7H7BF3NO2
Molecular Weight 204.943
CAS No. 1793091-29-8
Cat. No. B591531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-(trifluoromethyl)phenyl)boronic acid
CAS1793091-29-8
Molecular FormulaC7H7BF3NO2
Molecular Weight204.943
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O
InChIInChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2
InChIKeyGBIGUIVUUCIHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid: Properties and Class


(2-Amino-5-(trifluoromethyl)phenyl)boronic acid is a difunctional organoboron compound featuring a boronic acid, a primary aniline, and a trifluoromethyl group on a single phenyl ring [1]. As an arylboronic acid, it belongs to the class of reagents used for Suzuki-Miyaura cross-coupling, but the unique combination of an electron-donating amino group and an electron-withdrawing CF3 substituent fundamentally alters its physicochemical profile compared to simpler analogs [2].

Generic Substitution Failure – (2-Amino-5-(trifluoromethyl)phenyl)boronic acid


The performance of this reagent in cross-coupling, molecular recognition, and downstream functionalization is critically dependent on the interplay between its ortho-amino and meta-CF3 groups [1]. Generic substitution with other aminophenylboronic or trifluoromethylphenylboronic acids fails because these individual substituents have opposing effects on the pivotal properties of acidity, hydrolytic stability against protodeboronation, and the boronic acid's Lewis acidity [2]. A standard compound like 2-aminophenylboronic acid lacks the enhanced stability provided by the trifluoromethyl group, while 5-(trifluoromethyl)phenylboronic acid cannot participate in the same ortho-directed or amine-mediated interactions, making procurement decisions based solely on functional group presence unreliable.

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid: Performance vs. Analogs


Enhanced Acidity with Meta-CF3 Substitution

The introduction of the meta-CF3 group significantly increases Brønsted acidity. A systematic study on isomeric trifluoromethylphenylboronic acids demonstrates that the meta-CF3 isomer exhibits a pKa that is substantially lower than that of the parent phenylboronic acid (pKa ~ 8.8) [1]. While the specific pKa for the 2-amino-5-CF3 analog was not explicitly determined in this foundational work, the class-level inference is direct: the electron-withdrawing effect of the meta-CF3 stabilizes the boronate anion, predictably lowering the pKa and enabling binding to diols and other Lewis bases under neutral pH conditions where simple phenylboronic acid is less effective.

Acidity Physicochemical Properties Molecular Recognition

High Protodeboronation Resistance

The trifluoromethyl group confers exceptional resistance to the common side reaction of protodeboronation. A study on isomeric trifluoromethylphenylboronic acids concluded that all investigated isomers, including the electronically analogous meta-CF3 compound, exhibit high resistance to protodeboronation [1]. This contrasts sharply with unprotected simple arylboronic acids, where protodeboronation can significantly reduce effective reagent concentration and reaction yield, particularly under elevated temperatures or acidic aqueous conditions.

Stability Protodeboronation Resistance Cross-Coupling

Ortho-Amino Directed Binding

The precise positioning of the amino group ortho to the boronic acid instills unique covalent and non-covalent interactions that cannot be replicated by simple CF3-substituted phenylboronic acids. As reviewed by Adamczyk-Woźniak and Sporzyński, ortho-substituents profoundly influence the properties of phenylboronic acids, including their Lewis acidity and sugar receptor activity [1]. More specifically, ortho-aminomethyl and amino functionalities are directly linked to enhanced affinity for diols and fluoride through a combination of B-N dative bonding and electrostatic steering, a mechanistic pathway wholly inaccessible to comparator compounds like 2- or 3-(trifluoromethyl)phenylboronic acid [1].

Molecular Recognition Chemical Biology Sensing

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid: Application Scenarios


Stable Neutral-pH Molecular Sensors

The enhanced acidity driven by the meta-CF3 group (Section 3, Evidence 1) makes the compound effective for binding diols at physiological pH, while the ortho-amino group (Section 3, Evidence 3) provides a versatile handle for constructing 'turn-on' or 'turn-off' fluorescent sensors [1]. This combination renders the compound ideal for developing continuous glucose monitors or other biosensors where stable binding near neutral pH is a design requirement.

Suzuki-Miyaura Coupling of Hindered Substrates

In synthetic chemistry, its dual resistance to protodeboronation (Section 3, Evidence 2) and unique ortho functionality allows the use of this reagent under demanding conditions. It serves as a premium building block for coupling to electron-rich or sterically hindered partners where less stable boronic acids fail or require the added expense of the isolated pinacol ester [2].

POC Synthesis of Fluorinated Biologics

The combination of a biologically relevant CF3 group (improving metabolic stability) and a terminal amino group for downstream derivatization makes this an efficient POC (Proof-of-Concept) building block. It allows medicinal chemists to directly access biaryl scaffolds for library syntheses without needing separate protection/deprotection steps after cross-coupling, leveraging the stability documented for the class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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